

Umirolimus binding affinity to FKBP12 protein

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Compound of Interest		
Compound Name:	Umirolimus	
Cat. No.:	B1682062	Get Quote

An In-depth Technical Guide to the Binding Affinity of Umirolimus with the FKBP12 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **umirolimus** to the FKBP12 protein. **Umirolimus**, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant utilized primarily in drug-eluting stents to prevent restenosis. Its mechanism of action is initiated by the formation of a high-affinity complex with the FK506-binding protein 12 (FKBP12), which subsequently inhibits the mammalian target of rapamycin (mTOR), a crucial regulator of cell proliferation and growth.

While specific quantitative binding data for **umirolimus** is not readily available in public literature, this guide offers a comparative analysis of the binding affinities of structurally and functionally similar macrolide immunophilins, such as sirolimus, everolimus, and tacrolimus (FK506), to FKBP12. Understanding the binding characteristics of these analogues provides valuable context for the interaction of **umirolimus** with its target protein.

Quantitative Binding Affinity Data

The binding affinities of various ligands to FKBP12 have been determined using a range of biophysical techniques. The following table summarizes key binding constants for compounds structurally related to **umirolimus**, providing a benchmark for its anticipated high-affinity interaction.



Compound	Binding Parameter	Value (nM)	Assay Method
Sirolimus (Rapamycin)	Kd	0.2	SPR
IC50	2.3 - 1000	Competitive Binding Assays	
Everolimus	-	Lower affinity than Sirolimus	Inferred from clinical observations
Tacrolimus (FK506)	Kd	0.4	Multiple Assay Types
Ki	1.7	Peptidyl-prolyl cis- trans isomerization assay	

Experimental Protocols

The determination of binding affinity between a small molecule ligand like **umirolimus** and a protein such as FKBP12 is fundamental to drug development. A commonly employed and robust method for such characterization is the Fluorescence Polarization (FP) Competition Assay.

Fluorescence Polarization Competition Assay Protocol

This method measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer) upon binding to a protein. Unlabeled ligands (competitors, such as **umirolimus**) will displace the fluorescent tracer, leading to a decrease in polarization, which can be used to determine the binding affinity of the competitor.

Materials:

- Recombinant human FKBP12 protein
- Fluorescently labeled FKBP12 ligand (e.g., a fluorescein-conjugated synthetic ligand)
- Umirolimus (or other test compounds)



- Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4)
- Black, low-volume 384-well microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

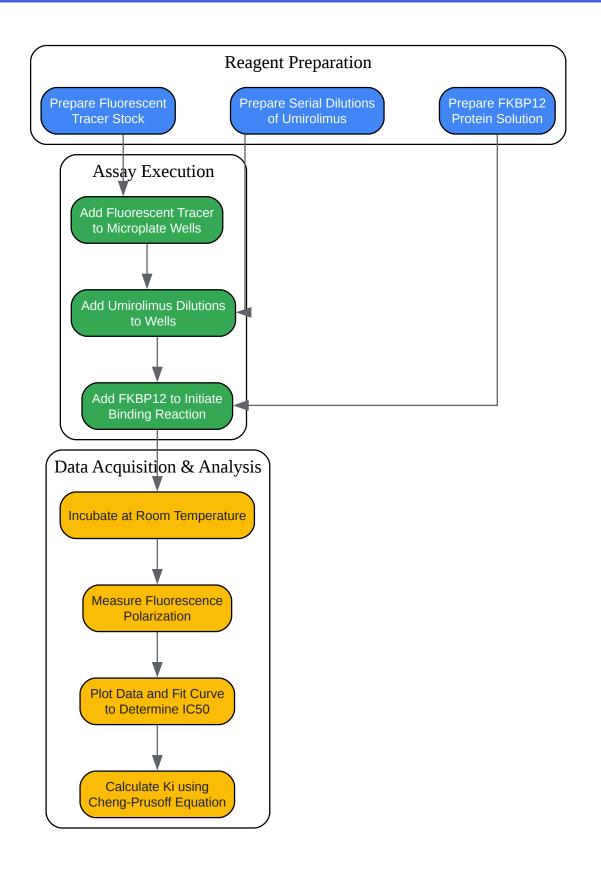
- · Preparation of Reagents:
 - Prepare a stock solution of the fluorescently labeled FKBP12 ligand in an appropriate solvent (e.g., DMSO).
 - Prepare a series of dilutions of umirolimus and control compounds (e.g., sirolimus) in the assay buffer.
 - Prepare a solution of FKBP12 protein in the assay buffer at a concentration determined by prior titration experiments to be optimal for the assay window.
- Assay Setup:
 - Add a fixed concentration of the fluorescently labeled ligand to all wells of the microplate.
 - Add the serially diluted umirolimus or control compounds to the respective wells. Include
 wells with no competitor (maximum polarization) and wells with a saturating concentration
 of a known high-affinity binder (minimum polarization).
 - Initiate the binding reaction by adding the FKBP12 protein solution to all wells.
- Incubation and Measurement:
 - Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
 - Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
- Data Analysis:



- The raw fluorescence polarization data is plotted against the logarithm of the competitor concentration.
- The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
- The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.

Experimental Workflow Diagram





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Fluorescence Polarization Competition Assay Workflow.

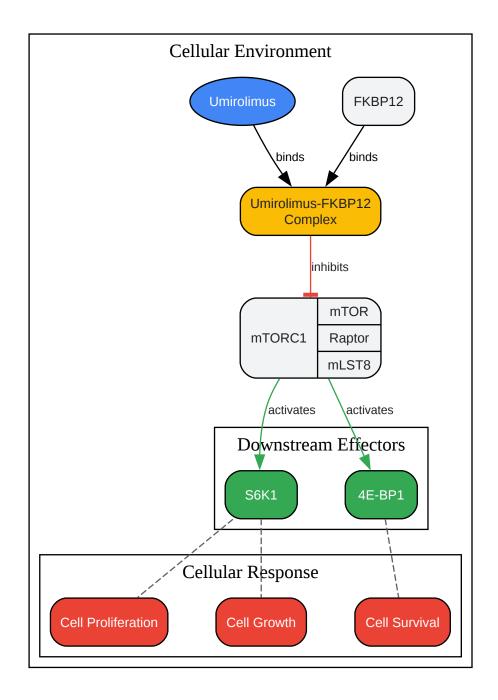


Signaling Pathways

The biological effect of **umirolimus** is mediated through its interaction with FKBP12 and the subsequent inhibition of the mTOR signaling pathway. The formation of the **umirolimus**-FKBP12 complex creates a novel molecular surface that binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).

mTOR Signaling Pathway Inhibition by Umirolimus-FKBP12 Complex





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Inhibition of the mTORC1 signaling pathway by the **Umirolimus**-FKBP12 complex.

Pathway Description:

- Umirolimus enters the cell and binds to the cytosolic protein FKBP12.
- This binding event forms the **umirolimus**-FKBP12 complex.



- The complex then binds to the FRB domain of mTOR, a core component of the mTORC1 complex.
- This interaction allosterically inhibits the kinase activity of mTORC1.
- Inhibition of mTORC1 prevents the phosphorylation and activation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
- The inactivation of these downstream targets leads to the suppression of protein synthesis, ultimately resulting in the arrest of cell cycle progression and inhibition of cell proliferation and growth.

This guide provides a foundational understanding of the binding characteristics of **umirolimus** to FKBP12, contextualized by data from related compounds, and details a standard methodology for its experimental determination. The elucidation of the mTOR signaling pathway highlights the mechanism by which this high-affinity interaction translates into a potent cellular response.

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